molecular formula C16H16N2O2 B11726014 3-(4-Methoxyphenyl)-1-(2-phenylethenyl)urea

3-(4-Methoxyphenyl)-1-(2-phenylethenyl)urea

Cat. No.: B11726014
M. Wt: 268.31 g/mol
InChI Key: PRCPVKZCFOBMFO-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-1-(2-phenylethenyl)urea is an organic compound characterized by the presence of a methoxyphenyl group and a phenylethenyl group attached to a urea moiety

Preparation Methods

The synthesis of 3-(4-Methoxyphenyl)-1-(2-phenylethenyl)urea typically involves the reaction of 4-methoxyaniline with cinnamoyl chloride to form an intermediate, which is then treated with isocyanate to yield the final product. The reaction conditions often require the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.

Chemical Reactions Analysis

3-(4-Methoxyphenyl)-1-(2-phenylethenyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the phenylethenyl group.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like bromine or chlorine under appropriate conditions.

Scientific Research Applications

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound has shown potential as a biochemical probe for studying enzyme interactions.

    Medicine: Research has indicated its potential as a therapeutic agent due to its ability to interact with specific molecular targets.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-1-(2-phenylethenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

3-(4-Methoxyphenyl)-1-(2-phenylethenyl)urea can be compared with other similar compounds, such as:

    3-(4-Methoxyphenyl)-1-(2-phenylethenyl)pyridazine: This compound has a pyridazine ring instead of a urea moiety, leading to different chemical properties and applications.

    3-(4-Methoxyphenyl)-1-(2-phenylethenyl)thiourea:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C16H16N2O2

Molecular Weight

268.31 g/mol

IUPAC Name

1-(4-methoxyphenyl)-3-(2-phenylethenyl)urea

InChI

InChI=1S/C16H16N2O2/c1-20-15-9-7-14(8-10-15)18-16(19)17-12-11-13-5-3-2-4-6-13/h2-12H,1H3,(H2,17,18,19)

InChI Key

PRCPVKZCFOBMFO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)NC=CC2=CC=CC=C2

Origin of Product

United States

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